molecular formula C6H6ClNO B1585922 (2-Chloropyridin-3-yl)methanol CAS No. 42330-59-6

(2-Chloropyridin-3-yl)methanol

Cat. No.: B1585922
CAS No.: 42330-59-6
M. Wt: 143.57 g/mol
InChI Key: HMPDWSBKPCOQDW-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

(2-Chloropyridin-3-yl)methanol is an organic compound characterized by a pyridine ring with a chlorine atom at the second position and a hydroxymethyl group at the third position. This unique structure suggests potential biological activities, particularly in antimicrobial and antifungal applications. The compound's ability to interact with various biological targets highlights its relevance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H6_6ClN1_1O1_1. The presence of the hydroxymethyl group enhances its solubility and bioavailability, while the chlorine atom may influence its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an antimicrobial and antifungal agent. Its structural similarity to other biologically active compounds allows it to effectively interact with biological targets, potentially inhibiting enzymes involved in microbial metabolism.

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of various microbial strains. The mechanism of action is believed to involve interaction with specific enzymes or receptors, leading to the disruption of metabolic pathways essential for microbial survival.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans208

Case Studies

  • Study on Antifungal Activity : A recent study evaluated the antifungal activity of this compound against Candida albicans. The compound demonstrated significant inhibition at concentrations as low as 8 µg/mL, suggesting its potential as a therapeutic agent for fungal infections .
  • Antimicrobial Spectrum Analysis : Another investigation assessed the antimicrobial spectrum of this compound against various Gram-positive and Gram-negative bacteria. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with varying degrees of sensitivity across different strains .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, disrupting essential biochemical pathways.
  • Receptor Interaction : Potential interactions with specific receptors may lead to altered cellular responses, enhancing its efficacy as an antimicrobial agent.

Future Research Directions

Given the promising biological activity observed, further research is warranted to explore:

  • Pharmacological Applications : Investigating the compound's potential in drug development for treating bacterial and fungal infections.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
  • Toxicological Studies : Assessing the safety profile of this compound is crucial for its potential therapeutic use.

Scientific Research Applications

Chemistry

(2-Chloropyridin-3-yl)methanol serves as an important intermediate in organic synthesis. Its unique structure allows for:

  • Building Block for Complex Molecules : It can be used to synthesize more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Reactivity Studies : The compound's halogen substituent can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Biology

The biological activities of this compound have been explored extensively:

  • Antimicrobial Activity : Studies indicate that halopyridinol derivatives exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Interaction with Biological Targets : Research suggests that this compound may interact with nicotinic acetylcholine receptors (nAChRs), potentially acting as an antagonist, which could have implications for neurological research .

Medicine

The medicinal applications of this compound are promising:

  • Potential Drug Development : Its structural features make it a candidate for developing new therapeutic agents targeting specific diseases.
  • Pharmacological Studies : Ongoing research aims to evaluate its efficacy and safety as a pharmaceutical agent.

Antimicrobial Activity Study

A study investigating the antimicrobial effects of halopyridinol derivatives found that certain compounds demonstrated significant activity against Gram-positive bacteria. This suggests potential therapeutic applications for this compound in treating bacterial infections .

Nicotinic Receptor Interaction

Research into pyridine derivatives revealed that compounds with similar substitutions could act as antagonists at nAChRs. This finding highlights the importance of structural modifications in enhancing biological activity, indicating that this compound may also exhibit such properties .

Properties

IUPAC Name

(2-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPDWSBKPCOQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377071
Record name (2-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42330-59-6
Record name 2-Chloro-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42330-59-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloropyridin-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloropyridin-3-yl)methanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chloronicotinic acid (8.00 g, 51.0 mmol) in THF (120 mL) at 0° C. under nitrogen was slowly added lithium tetrahydroaluminate (51 mL, 51 mmol) over five minutes. The reaction was allowed to warm to RT over 2 h and was monitored by TLC. The reaction was quenched by addition of small amounts of ice followed by water. Extracted product into EtOAc, washed 2×H2O , 1×NaCl, dried with Mg2SO4, filtered through fritted funnel, and concentrated the solution to yield (2-chloropyridin-3-yl)methanol as an orange oil. Used without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 100 ml of cold water was dissolved 8.98 g of sodium borohydride and with ice-cooling and stirring, 11.7 g (0.0665 mole) of 2-chloronicotinyl chloride was added in small portions. The mixture was further stirred at the same temperature for 30 minutes and, then, extracted with Et2O (100 ml×3). The extract was dried over MgSO4 and distilled to remove Et2O. The procedure gave 8.75 g of (2-chloro-3-pyridyl)methanol as a pale yellow oil. When left standing at room temperature, this product solidified thoroughly.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 0° C. solution of 2-chloropyridine-3-carbaldehyde (2.0 g, 14.1 mmol) in anhydrous methanol (80 mL) was added sodium borohydride (550 mg, 14.5 mmol). The reaction mixture was stirred at room temperature for 3 hours. Saturated ammonium chloride solution (20 mL) was added. The resultant mixture was extracted with dichloromethane (3×20 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (2-chloropyridin-3-yl)methanol (800 mg, 40% yield). The product was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 2-chloronicotinate (1 g, 5.39 mmol) in 10 ml EtOH at room temperature is added 2.04 g (53.9 mmol) NaBH4 over 30 minutes in several portions. The solution is stirred for. The excess borohydride is quenched by the addition of methanol. The solvents are evaporated and the residue partitioned between dichloromethane and water. The aqueous Phase is extracted 3× with 10 ml of dichloromethane. The combined organic layers are washed with brine, dried with MgSO4, filtered and evaporated in vacuo to yield a light yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloropyridin-3-yl)methanol
Reactant of Route 2
(2-Chloropyridin-3-yl)methanol
Reactant of Route 3
(2-Chloropyridin-3-yl)methanol
Reactant of Route 4
(2-Chloropyridin-3-yl)methanol
Reactant of Route 5
(2-Chloropyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Chloropyridin-3-yl)methanol

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